molecular formula C17H21N5O5S B2571025 methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-71-1

methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2571025
CAS No.: 689749-71-1
M. Wt: 407.45
InChI Key: PKSWZQGYGPKXAG-UHFFFAOYSA-N
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Description

Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of Substituents: The butyl group can be introduced through alkylation reactions, while the nitrophenyl group can be added via nitration reactions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies showing promising results in inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-butyl-5-{[(4-aminophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-[(4-butyl-5-{[(4-chlorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The nitro group can participate in various chemical reactions, and its presence may enhance the compound’s biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S/c1-3-4-9-21-14(19-20-17(21)28-11-15(23)27-2)10-18-16(24)12-5-7-13(8-6-12)22(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSWZQGYGPKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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